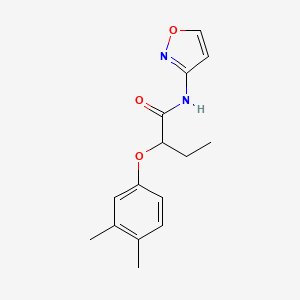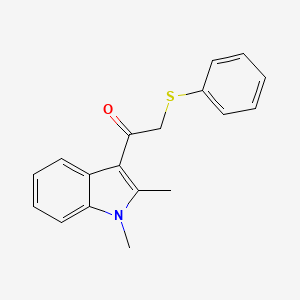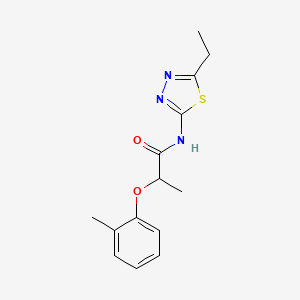![molecular formula C16H15N3O3 B4763741 5-(4-methoxyphenyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4763741.png)
5-(4-methoxyphenyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Overview
Description
5-(4-methoxyphenyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, also known as MPP, is a synthetic compound that has been extensively studied due to its potential therapeutic applications. This molecule belongs to the class of pyrido[2,3-d]pyrimidine derivatives, which have been shown to possess a wide range of biological activities.
Scientific Research Applications
Molecular Structure and Crystal Studies
5-(4-Methoxyphenyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione and its derivatives have been a subject of study in molecular and crystal structure analyses. Research by Trilleras et al. (2009) showed that these compounds could form various molecular linkages, such as hydrogen bonds and pi-pi stacking interactions, leading to different crystal structures (Trilleras, Quiroga, Cobo, Hursthouse, & Glidewell, 2009).
Synthesis and Chemical Reactions
The synthesis of pyrido[2,3-d]pyrimidines, including 5-(4-methoxyphenyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, involves reactions with various chemical reagents. Su and Watanabe (1982, 1984) investigated novel reactions and synthesis methods for these compounds, providing insights into their chemical behavior and potential applications (Su & Watanabe, 1982) (Su & Watanabe, 1984).
Biological and Antimicrobial Activities
Some studies have focused on the potential biological and antimicrobial activities of pyrimido[2,3-d]pyrimidine derivatives. Younes, Mohamed, and Albayati (2013) investigated the antimicrobial activity of new pyrimido[2,3-d]pyrimidine compounds, revealing their inhibitory effects against various microorganisms. This suggests potential applications in developing antimicrobial agents (Younes, Mohamed, & Albayati, 2013).
Applications in Synthesis of Fused Heterocyclic Compounds
Wang et al. (2016) described an efficient method for synthesizing derivatives of pyrido[2,3-d]pyrimidine, indicating their utility in creating fused heterocyclic compounds. This research contributes to the field of organic chemistry and the synthesis of complex molecular structures (Wang et al., 2016).
Novel Synthetic Methods and Chemical Transformations
Osyanin et al. (2014) proposed novel methods for synthesizing derivatives of pyrimido[2,3-d]pyrimidine, enhancing the understanding of chemical reactions and transformations involving these compounds. This work is significant for advancing synthetic techniques in chemistry (Osyanin, Osipov, Pavlov, & Klimochkin, 2014).
properties
IUPAC Name |
5-(4-methoxyphenyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-18-14-13(15(20)19(2)16(18)21)12(8-9-17-14)10-4-6-11(22-3)7-5-10/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDYAJVOCRBDCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)C)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methoxyphenyl)-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-D]pyrimidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-N'-(4-methylbenzyl)thiourea](/img/structure/B4763661.png)
![1-[4-(2,4-dichlorophenoxy)butanoyl]-4-methylpiperidine](/img/structure/B4763671.png)


![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[2-(3-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B4763690.png)


![4-[methyl(methylsulfonyl)amino]-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B4763731.png)
![4-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)amino]-1-butanol](/img/structure/B4763745.png)
![4-(5-chloro-2-pyridinyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4763748.png)
![N-[3-(4-methyl-1-piperazinyl)propyl]-4-(1-piperidinylmethyl)benzamide](/img/structure/B4763755.png)

![1-ethyl-4-[(4-nitrophenyl)carbonothioyl]piperazine](/img/structure/B4763761.png)
![ethyl 5-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonyl)-4-methyl-2-[(phenoxyacetyl)amino]-3-thiophenecarboxylate](/img/structure/B4763767.png)